

Reversine: A Technical Guide to its Discovery, Mechanism, and Application in Cellular Reprogramming

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Foreword: This document provides a comprehensive technical overview of Reversine, a synthetic purine derivative instrumental in the field of cellular reprogramming. Initially identified through high-throughput screening, Reversine has garnered significant attention for its ability to induce dedifferentiation in lineage-committed cells and for its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its history, mechanism of action, and the experimental protocols that underpin its study.

Discovery and History

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first identified by the research group of Peter G. Schultz at The Scripps Research Institute.[1][2] The discovery, published in 2004 in the Journal of the American Chemical Society, was the result of a high-throughput screen of a large library of synthetic compounds designed to identify molecules capable of inducing dedifferentiation in mammalian cells.[3] The initial experiments demonstrated that Reversine could reverse the differentiation of C2C12 myoblasts, a murine muscle precursor cell line, into a more primitive, multipotent progenitor state.[3][4] These dedifferentiated cells could then be induced to redifferentiate into other mesenchymal lineages, such as osteoblasts and adipocytes. This seminal work provided a proof-of-concept for the use of small molecules to manipulate cell fate, offering a powerful tool for regenerative medicine and the study of developmental biology.



Mechanism of Action

Reversine's biological effects are primarily attributed to its role as a potent inhibitor of several key protein kinases. Extensive research has elucidated a dual mechanism of action, targeting both Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1).

Inhibition of Aurora Kinases

Reversine is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cytokinesis. Inhibition of Aurora B kinase, in particular, leads to defects in chromosome segregation and a failure of cytokinesis, resulting in the formation of polyploid cells. This disruption of the cell cycle is a key aspect of Reversine's activity, both in its dedifferentiation-inducing and anti-cancer effects.

Inhibition of MEK1

In addition to its effects on Aurora kinases, Reversine has been shown to inhibit MEK1, a central component of the Ras-Raf-MEK-ERK signaling pathway. The MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of MEK1 by Reversine leads to a decrease in the phosphorylation of its downstream target, ERK1/2. This modulation of the MEK/ERK pathway is thought to contribute to the changes in gene expression and cell fate observed upon Reversine treatment.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and activity of Reversine from various studies.

Table 1: Inhibitory Activity of Reversine against Protein Kinases



Target Kinase	IC50 (nM)	Reference
Aurora A	400	
Aurora B	500	_
Aurora C	400	_
MEK1	8	_
Myosin II ATPase	10	_

Table 2: Anti-proliferative Activity of Reversine in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
A549	Non-Small Cell Lung Cancer	4	72	
H1299	Non-Small Cell Lung Cancer	20	72	
H1435	Non-Small Cell Lung Cancer	0.9	72	
H23	Non-Small Cell Lung Cancer	9.7	72	
MNNG/HOS	Osteosarcoma	~2-4	48	
U-2 OS	Osteosarcoma	~2-4	48	
MG-63	Osteosarcoma	~2-4	48	
AGS	Gastric Cancer	~10	48	
NCI-N87	Gastric Cancer	~10	48	
KKU-100	Cholangiocarcino ma	~1-10	72	_
KKU-213A	Cholangiocarcino ma	~0.6-5	72	_
KKU-213B	Cholangiocarcino ma	~0.8-7	72	

Experimental Protocols

This section provides detailed methodologies for key experiments involving Reversine.

Chemical Synthesis of Reversine

Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is synthesized from 2,6-dichloropurine through a two-step nucleophilic substitution. The first substitution occurs at the



C6 position with cyclohexylamine, followed by a second substitution at the C2 position with 4-morpholinoaniline. While a detailed, step-by-step synthesis protocol is proprietary to specific research labs and commercial suppliers, the general scheme is as follows:

- Step 1: Synthesis of 6-cyclohexylamino-2-chloropurine: 2,6-dichloropurine is reacted with cyclohexylamine in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) under reflux conditions.
- Step 2: Synthesis of Reversine: The product from Step 1 is then reacted with 4morpholinoaniline in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone) at elevated temperatures.
- Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

C2C12 Myoblast Dedifferentiation Assay

This protocol describes the induction of dedifferentiation in C2C12 myoblasts using Reversine, followed by redifferentiation into osteogenic and adipogenic lineages.

- Cell Seeding: Plate C2C12 myoblasts at a density of 6,000 cells/cm² in growth medium (DMEM with 10% FBS).
- Reversine Treatment: After 24 hours, replace the medium with fresh growth medium containing 20 nM Reversine (dissolved in DMSO). A DMSO-only control should be run in parallel. Incubate the cells for 48 hours.
- Induction of Redifferentiation:
 - Osteogenic Differentiation: After the 48-hour Reversine treatment, wash the cells with PBS and replace the medium with osteogenic induction medium (DMEM, 10% FBS, 50 µg/mL ascorbic acid, 0.1 µM dexamethasone, and 10 mM β-glycerophosphate).
 - Adipogenic Differentiation: Alternatively, for adipogenic differentiation, replace the medium with adipogenic induction medium (DMEM, 10% FBS, 0.5 mM isobutylmethylxanthine, 1 μM dexamethasone, and 10 μg/mL insulin).



- Analysis: Culture the cells in the respective differentiation media for 6-14 days, replacing the medium every 2-3 days. Assess differentiation by:
 - Osteogenesis: Staining for alkaline phosphatase activity and Alizarin Red S staining for calcium deposits.
 - Adipogenesis: Staining for lipid droplets with Oil Red O.

Cell Viability and IC50 Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Reversine on cancer cell lines.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Drug Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0, 0.5, 1, 5, 10, 20 μM) for 24, 48, or 72 hours.
- Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the CCK-8 assay or MTT assay.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control.
 Plot the cell viability against the logarithm of the Reversine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with Reversine using flow cytometry.

- Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of Reversine (e.g., 0, 1, 2, 4 μ M) for 24 hours.
- Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.



- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

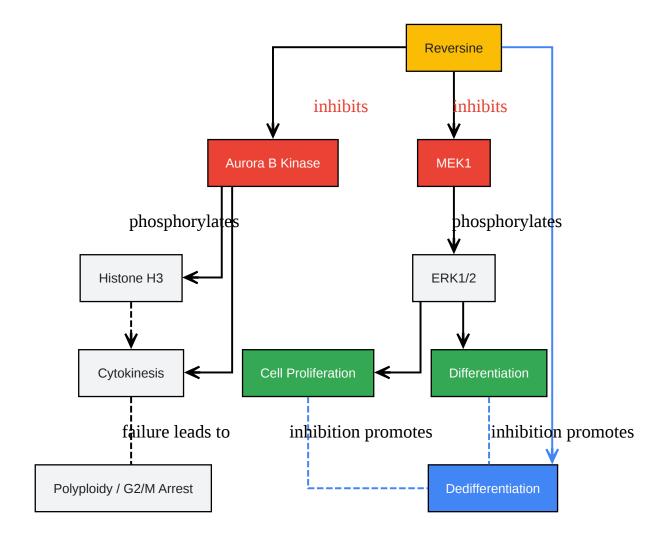
This protocol provides a general framework for assessing the inhibitory activity of Reversine against a specific kinase, such as Aurora B.

- Reaction Setup: In a microplate, combine the kinase buffer, the kinase enzyme (e.g., recombinant Aurora B), the kinase substrate (e.g., histone H3), and varying concentrations of Reversine.
- Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
- Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:
 - Radiolabeling: Using [γ -32P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-based assays: Using commercially available kits that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: Determine the percentage of kinase inhibition at each Reversine concentration and calculate the IC50 value.

Visualizations Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Reversine.





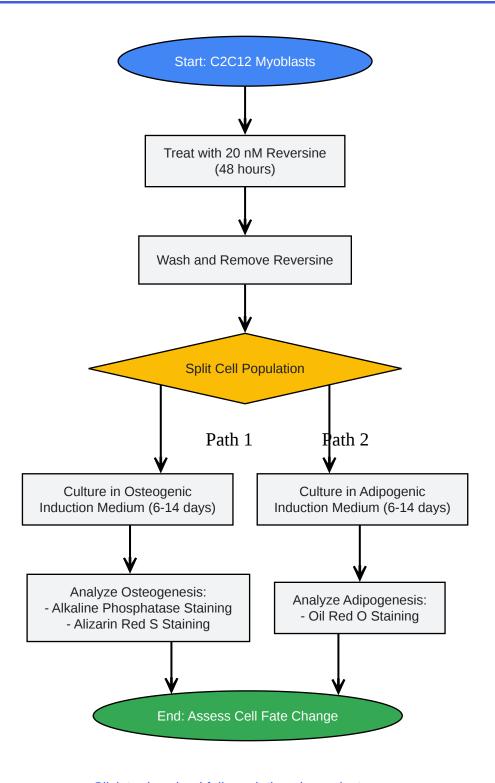
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Caption: Signaling pathways modulated by Reversine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of Reversine on cell fate.





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Caption: Experimental workflow for Reversine-induced dedifferentiation.

Conclusion



Reversine has emerged as a valuable chemical tool for manipulating cellular plasticity. Its well-defined mechanism of action, centered on the inhibition of Aurora kinases and MEK1, provides a molecular basis for its ability to induce dedifferentiation and inhibit cancer cell proliferation. The experimental protocols detailed in this guide offer a foundation for further investigation into the multifaceted activities of this remarkable small molecule. As research in regenerative medicine and oncology continues to advance, Reversine and its analogs are likely to remain at the forefront of efforts to control cell fate for therapeutic benefit.

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